2-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5HBrClF3N2. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyrimidine ring. It is widely used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 4-chloro-6-(trifluoromethyl)pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium-based catalysts for coupling reactions
Solvents: Acetonitrile, dichloromethane, ethanol
Major Products: The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Comparison: Compared to its analogs, 2-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and selectivity in chemical reactions. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C5HBrClF3N2 |
---|---|
Molecular Weight |
261.43 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HBrClF3N2/c6-4-11-2(5(8,9)10)1-3(7)12-4/h1H |
InChI Key |
JLXBPCYSSVEANH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Br)C(F)(F)F |
Origin of Product |
United States |
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